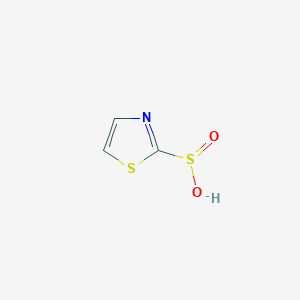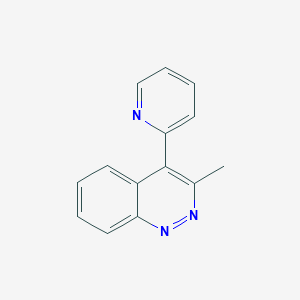
3-Methyl-4-(2-pyridinyl)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(pyridin-2-yl)cinnoline is a heterocyclic aromatic compound that features a cinnoline core substituted with a methyl group at the 3-position and a pyridin-2-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-2-yl)cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyridine with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the cinnoline ring system.
Industrial Production Methods: Industrial production of 3-Methyl-4-(pyridin-2-yl)cinnoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(pyridin-2-yl)cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-4-(pyridin-2-yl)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyridin-2-yl)cinnoline involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell cycle progression or induce apoptosis in cancer cells. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
4-Methylcinnoline: Similar structure but lacks the pyridin-2-yl group.
2-Phenylcinnoline: Contains a phenyl group instead of a pyridin-2-yl group.
3-Methylquinoline: Similar core structure but with a different substitution pattern.
Uniqueness: 3-Methyl-4-(pyridin-2-yl)cinnoline is unique due to the presence of both a methyl group and a pyridin-2-yl group, which confer distinct chemical properties and biological activities. This combination of substituents enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-methyl-4-pyridin-2-ylcinnoline |
InChI |
InChI=1S/C14H11N3/c1-10-14(13-8-4-5-9-15-13)11-6-2-3-7-12(11)17-16-10/h2-9H,1H3 |
InChI Key |
ZVENZIIMJIFQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=N1)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


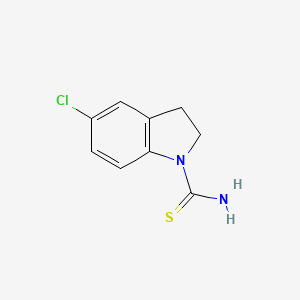
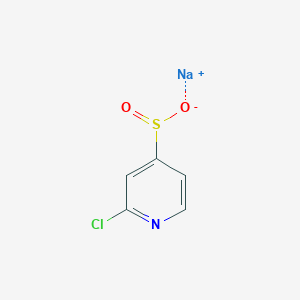
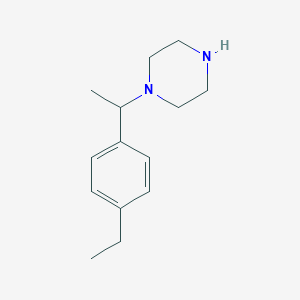
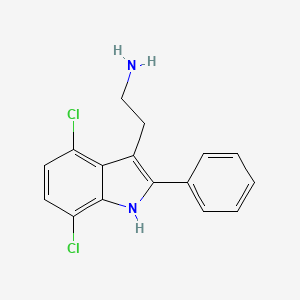

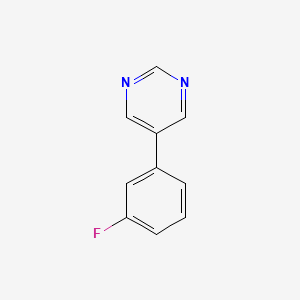
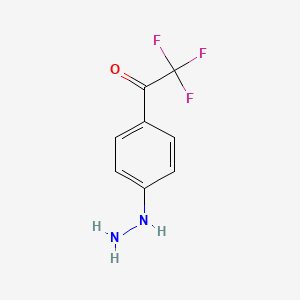
![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)

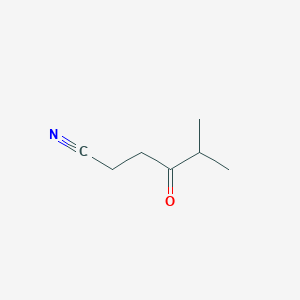
![7-Methyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110072.png)
![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)
